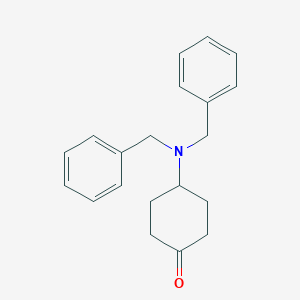

4-(Dibenzylamino)cyclohexanone

Overview

Description

“4-(Dibenzylamino)cyclohexanone” is a chemical compound with the molecular formula C20H23NO . It is a six-carbon cyclic molecule with a ketone functional group .

Synthesis Analysis

The synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers has been reported . The stereochemistry of these compounds was unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis .Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclohexanone ring with a dibenzylamino group attached . The InChI code for this compound is 1S/C20H23NO/c22-20-13-11-19 (12-14-20)21 (15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 293.4 g/mol . It has a complexity of 312 and a topological polar surface area of 20.3 Ų . The compound has 5 rotatable bonds .Scientific Research Applications

Synthesis and Pharmacological Properties

- Cyclohexanonyl bromophenol derivatives, including 4-(Dibenzylamino)cyclohexanone, have shown promise as carbonic anhydrase inhibitors, which could be valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Chemical Synthesis and Structure Analysis

- The synthesis of (2E, 6E)-2, 6-bis(4-nitrobenzylidene) cyclohexanone, related to this compound, was studied for its potential against dormant versions of Mycobacterium tuberculosis (Vishwanatth, 2022).

- A study on the molecular and crystal structures of derivatives of this compound revealed insights into their conformational properties, aiding in understanding their chemical behavior (Kutulya et al., 2008).

Potential Therapeutic Applications

- Some derivatives of this compound have been evaluated for antitumor and cytotoxic activities, showing significant effects on yeast mitochondria, which could have implications for cancer research (Dimmock et al., 1976).

- The study of bis benzylidene cyclohexanone derivatives, related to this compound, revealed their potential inhibitory activity against α-glucosidase and antileishmanial effects, suggesting possible therapeutic applications (Lotfy et al., 2017).

Antioxidant and Antibacterial Properties

- Research on dibenzylidene-cyclohexanone, a curcumin analog and related to this compound, showed significant antioxidant activity, suggesting its potential as an antioxidant agent (Ritmaleni et al., 2022).

- Antibacterial activity studies of dibenzylidene-cyclohexanone compounds have shown effectiveness against various bacteria, indicating their potential use in antibacterial applications (Ritmaleni et al., 2021).

Mechanism of Action

Mode of Action

One source suggests that it may act as a dual mode of action soluble guanylate cyclase activator and phosphodiesterase inhibitor . This suggests that the compound could increase the levels of cyclic guanosine monophosphate (cGMP) in cells by both increasing its production and decreasing its degradation. This could lead to various downstream effects, depending on the specific cell type and the role of cGMP in that cell’s signaling pathways.

Safety and Hazards

The safety data sheet for a related compound, cyclohexanone, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the central nervous system .

Properties

IUPAC Name |

4-(dibenzylamino)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHRRHRWHFBMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621455 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149506-79-6 | |

| Record name | 4-(Dibenzylamino)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)

![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)